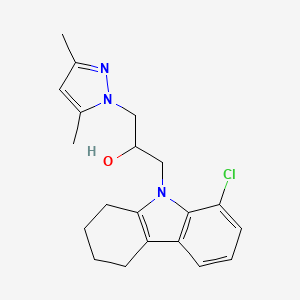
Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-(4-benzylbenzamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C25H25NO5S and its molecular weight is 451.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Research into compounds with structural similarities, such as various thiophene derivatives, focuses on synthetic methodologies and the exploration of unique chemical properties. For instance, the synthesis of thiophene derivatives through reactions like the Gewald reaction indicates a broader interest in modifying thiophene scaffolds for diverse applications, ranging from materials science to pharmaceuticals (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011). Additionally, studies on the photodimerization of benzoxaphosphorines under sunlight provide insight into the stereochemical aspects of similar compounds, which could be relevant for designing molecules with specific optical or electronic properties (Nikolova, Vayssilov, Rodios, & Bojilova, 2002).
Antimicrobial Applications
Thiophene derivatives have been examined for their antimicrobial properties, indicating potential pharmaceutical applications. The synthesis of novel aromatic polyimides, including thiophene derivatives, and their evaluation against various microbial strains highlight the role of such compounds in developing new antimicrobial agents. These studies often focus on the structure-activity relationship, optimizing molecular structures for enhanced efficacy against bacteria and fungi (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Material Science and Polymer Chemistry
The applications extend into material science, where derivatives of thiophenes and related compounds are used in the synthesis of novel polymers and materials. The exploration of polyimides synthesized from various diamines, including thiophene-based structures, showcases the interest in utilizing such compounds for advanced materials with specific thermal and chemical resistance properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Catalysis and Organic Transformations
Investigations into palladium-catalyzed reactions of alkynylbenzamides, including studies on oxidative carbonylation, reveal the catalytic potential of thiophene-related compounds in facilitating complex organic transformations. These studies contribute to the development of new synthetic routes for functionalized organic molecules, highlighting the versatility of thiophene derivatives in organic synthesis (Mancuso, Ziccarelli, Armentano, Marino, Giofrè, & Gabriele, 2014).
特性
IUPAC Name |
diethyl 5-[(4-benzylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-4-30-24(28)20-16(3)21(25(29)31-5-2)32-23(20)26-22(27)19-13-11-18(12-14-19)15-17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCLFOZNIZDSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyrimidine, 2-[(difluoromethyl)thio]-](/img/structure/B2664192.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2664193.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2664194.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride](/img/structure/B2664195.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2664196.png)
![5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2664200.png)
![2-[(2-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2664202.png)







